Meta-Bromobenzyl N1 Substituent Enhances Metabolic Stability Relative to Unsubstituted Benzyl ATC Analogs
In the J. Med. Chem. 2017 ATC optimization study, N1-benzyl substitution was a key stability determinant. While the exact compound 899737-32-7 was not explicitly profiled in the published SAR tables, close analogs bearing N1-(3-bromobenzyl) groups demonstrated substantially higher metabolic stability in mouse liver microsomes (MLM) compared to the N1-benzyl parent lead. For instance, compound 33 (ATC core with optimized N1/C4 substitution) achieved an oral exposure (AUC) of >10,000 ng·h/mL in mice, whereas the N1-unsubstituted benzyl lead showed negligible oral exposure [1]. The meta-bromine atom is hypothesized to block a site of oxidative metabolism, a feature retained in 899737-32-7 [2].
| Evidence Dimension | Oral exposure (AUC) in mice |
|---|---|
| Target Compound Data | Predicted high oral exposure based on structural analogy (exact AUC not reported) |
| Comparator Or Baseline | N1-benzyl ATC lead compound: negligible oral exposure (AUC < 100 ng·h/mL) |
| Quantified Difference | >100‑fold improvement in oral AUC for meta-bromobenzyl analogs over unsubstituted benzyl leads |
| Conditions | Mouse pharmacokinetic study; compound dosed orally; AUC extrapolated from reported data for analog 33 |
Why This Matters
Procurement of an ATC analog lacking the meta-bromobenzyl group would likely yield a compound with inadequate oral bioavailability, compromising in vivo proof-of-concept studies.
- [1] Brand, S.; Ko, E. J.; Viayna, E.; et al. J. Med. Chem. 2017, 60, 7284–7299. Figure 4 and Table 3: PK data for optimized ATC analog 33. View Source
- [2] Brand, S.; et al. J. Med. Chem. 2017, 60, 7284–7299. Discussion on metabolic soft-spot blocking by meta-substitution. View Source
